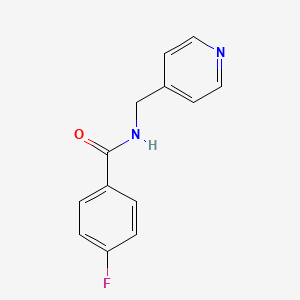![molecular formula C16H20N2O5 B5206003 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-nitro-2-furyl)methyl]ethanamine](/img/structure/B5206003.png)
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-nitro-2-furyl)methyl]ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-nitro-2-furyl)methyl]ethanamine, commonly known as DMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. DMMA belongs to the class of phenethylamines and is structurally similar to other psychoactive compounds such as MDMA and MDA.
作用机制
The exact mechanism of action of DMMA is not fully understood, but it is believed to act primarily as a serotonin and dopamine releaser, similar to other phenethylamines. DMMA has also been shown to have affinity for several other receptors, including the adrenergic and histamine receptors.
Biochemical and Physiological Effects:
DMMA has been shown to have several biochemical and physiological effects in animal models, including increased locomotor activity, hyperthermia, and changes in neurotransmitter levels. DMMA has also been shown to have neurotoxic effects in certain animal models, although the extent of this toxicity and its relevance to humans is not fully understood.
实验室实验的优点和局限性
DMMA has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. However, DMMA is a controlled substance in many countries, which may limit its availability for research purposes. Additionally, the psychoactive effects of DMMA may make it difficult to use in certain types of experiments, and its potential neurotoxicity may limit its use in certain animal models.
未来方向
There are several potential future directions for research on DMMA. One area of interest is the development of new therapeutic applications for DMMA, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the study of the neurotoxic effects of DMMA and its potential relevance to humans. Finally, further research is needed to fully understand the mechanism of action of DMMA and its interactions with other neurotransmitter systems.
合成方法
DMMA can be synthesized through several methods, including the Leuckart-Wallach reaction and reductive amination. The Leuckart-Wallach reaction involves the reaction of 3,4-dimethoxyphenylacetone with formamide and hydrochloric acid to form the corresponding formamido compound, which is then reduced to DMMA using sodium borohydride. Reductive amination involves the reaction of 3,4-dimethoxyphenylacetone with methylamine and a reducing agent such as sodium cyanoborohydride to form DMMA.
科学研究应用
DMMA has been studied for its potential applications in several areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. DMMA has been shown to have both stimulant and hallucinogenic effects in animal models, and it has been suggested that it may have potential therapeutic applications in the treatment of certain psychiatric disorders such as depression and anxiety.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-nitrofuran-2-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-17(11-13-5-7-16(23-13)18(19)20)9-8-12-4-6-14(21-2)15(10-12)22-3/h4-7,10H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBGUQLVVRYPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5344837 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 6-methyl-2-[(phenoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205924.png)
![4-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B5205928.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-3-methylbenzamide](/img/structure/B5205955.png)
![3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one](/img/structure/B5205960.png)


![4-methoxy-N-{1-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5205981.png)
![N-{4-[(isopropylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5205992.png)

![N-{2-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B5205998.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B5206010.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5206018.png)
![{1-(phenylsulfonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5206021.png)
![3-({[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5206025.png)